molecular formula C23H19N3O3S3 B14960157 2-phenyl-2-(phenylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-phenyl-2-(phenylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B14960157
M. Wt: 481.6 g/mol
InChI Key: GXPVXZXOLRVVKU-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a thiazole ring, a phenylsulfanyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenylsulfanyl group and the sulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.

    Industry: The compound is explored for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(Phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-phenyl-2-(phenylsulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to the presence of both the thiazole ring and the sulfonamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H19N3O3S3

Molecular Weight

481.6 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H19N3O3S3/c27-22(21(17-7-3-1-4-8-17)31-19-9-5-2-6-10-19)25-18-11-13-20(14-12-18)32(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)

InChI Key

GXPVXZXOLRVVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)SC4=CC=CC=C4

Origin of Product

United States

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